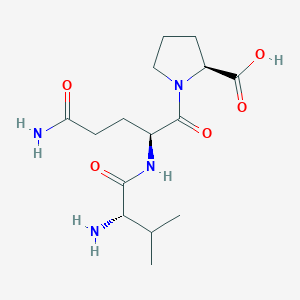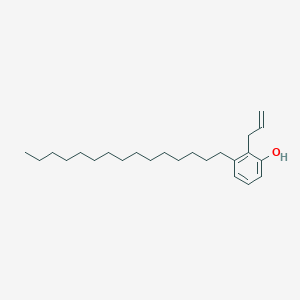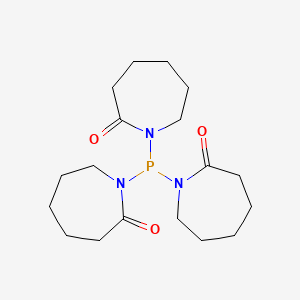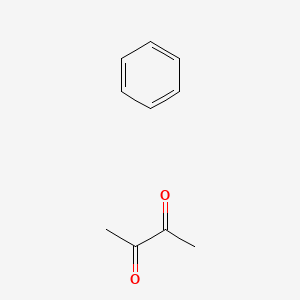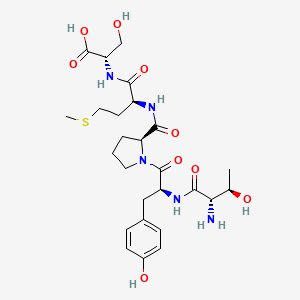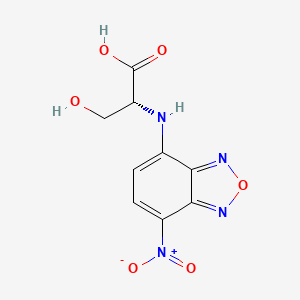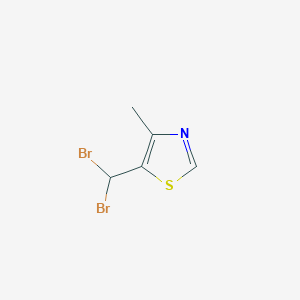
Thiazole, 5-(dibromomethyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 5-(dibromomethyl)-4-methyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure
Méthodes De Préparation
The synthesis of Thiazole, 5-(dibromomethyl)-4-methyl- typically involves the bromination of 4,5-dimethylthiazole. This process is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2’-azobisisobutyronitrile (AIBN). The reaction proceeds efficiently, yielding the desired dibromomethyl derivative .
Industrial production methods for this compound may involve similar bromination reactions, optimized for large-scale synthesis. These methods ensure high yields and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Thiazole, 5-(dibromomethyl)-4-methyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The dibromomethyl group can participate in cyclization reactions, forming more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with sodium iodide can lead to the formation of thiazole o-quinodimethane intermediates .
Applications De Recherche Scientifique
Thiazole, 5-(dibromomethyl)-4-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for the development of new pharmaceuticals.
Biological Studies: Researchers use this compound to study various biological processes and interactions, particularly those involving sulfur and nitrogen-containing heterocycles.
Industrial Applications: Thiazole derivatives, including Thiazole, 5-(dibromomethyl)-4-methyl-, are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Thiazole, 5-(dibromomethyl)-4-methyl- involves its interaction with various molecular targets and pathways. The compound’s dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Thiazole, 5-(dibromomethyl)-4-methyl- can be compared with other thiazole derivatives, such as 4,5-dimethylthiazole and 2,5-disubstituted thiazoles . These compounds share a similar core structure but differ in their substituents and reactivity. The presence of the dibromomethyl group in Thiazole, 5-(dibromomethyl)-4-methyl- imparts unique chemical properties, making it more reactive in substitution and cyclization reactions .
Similar compounds include:
- 4,5-Dimethylthiazole
- 2,5-Disubstituted thiazoles
- Thiazole o-quinodimethane derivatives
These comparisons highlight the uniqueness of Thiazole, 5-(dibromomethyl)-4-methyl- and its potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
185145-59-9 |
|---|---|
Formule moléculaire |
C5H5Br2NS |
Poids moléculaire |
270.98 g/mol |
Nom IUPAC |
5-(dibromomethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5Br2NS/c1-3-4(5(6)7)9-2-8-3/h2,5H,1H3 |
Clé InChI |
GUCBPUJWNBTZHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
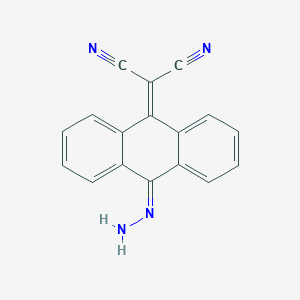
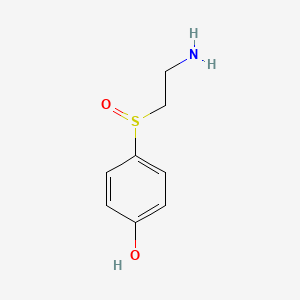
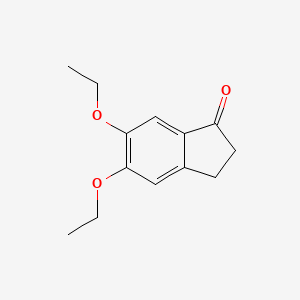
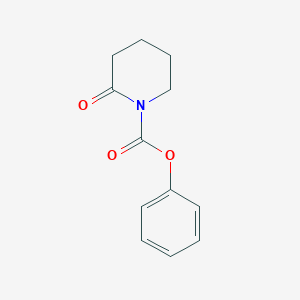
![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
